molecular formula C12H15FeN B1232078 2-Ferrocenylethylamine CAS No. 41312-65-6

2-Ferrocenylethylamine

Cat. No.: B1232078
CAS No.: 41312-65-6
M. Wt: 229.1 g/mol
InChI Key: WAJNQUGXOWDSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ferrocenylethylamine is an organometallic compound that belongs to the family of ferrocene derivatives. It consists of a ferrocene moiety attached to an ethylamine group. The molecular formula of this compound is C12H15FeN, and it has a molecular weight of 229.0992 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ferrocenylethylamine can be synthesized through several methods. One common approach involves the reductive amination of ferrocenylacetaldehyde with ammonia or primary amines. The Leuckart reaction, which involves the reductive amination of aldehydes and ketones, is also used for the synthesis of amines, including this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic and non-catalytic reactions. For example, the reaction of ferrocenylacetaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride can yield this compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ferrocenylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ferrocenylethylamine involves its interaction with molecular targets and pathways:

Properties

IUPAC Name

cyclopenta-1,3-diene;2-cyclopenta-1,4-dien-1-ylethanamine;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6,8H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJNQUGXOWDSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCN.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194288
Record name 2-Ferrocenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41312-65-6
Record name Ferrocenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41312-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ferrocenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041312656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ferrocenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ferrocenylethylamine
Reactant of Route 2
2-Ferrocenylethylamine
Reactant of Route 3
2-Ferrocenylethylamine
Reactant of Route 4
2-Ferrocenylethylamine
Reactant of Route 5
2-Ferrocenylethylamine
Reactant of Route 6
2-Ferrocenylethylamine
Customer
Q & A

Q1: What are the typical reactions 2-Ferrocenylethylamine can undergo, and what are the products?

A1: this compound can participate in various reactions, with one prominent example being Bischler-Napieralski type cyclizations. When reacted with acyl chlorides, it forms N-acyl derivatives. These derivatives, upon further reaction with phosphorus pentoxide, undergo cyclization to yield cyclopentadienyl(dihydro-2-pyrindin-5-yl)iron derivatives []. This reaction pathway highlights the versatility of this compound as a building block for more complex organometallic compounds.

Q2: Can you elaborate on the coordination chemistry of this compound, specifically with mercury(II) chloride?

A2: Research indicates that this compound readily forms complexes with mercury(II) chloride []. The reaction yields a complex with the formula Hg(FcM)Cl₂, where FcM represents the this compound ligand. The structure of this complex, along with its analogs incorporating substituted this compound derivatives, has been elucidated using various spectroscopic techniques, including IR, ¹H NMR, and elemental analysis []. This complexation behavior with metal ions underscores the potential of this compound and its derivatives as ligands in coordination chemistry.

Q3: How does the presence of a ferrocenyl group in this compound influence its reactivity?

A3: The ferrocenyl group significantly impacts the reactivity of this compound. For instance, palladium-catalyzed reactions with ferrocenylimines, derived from this compound, can lead to the activation of σ(C–H) bonds within the molecule []. This activation is directed by the steric and electronic properties of the ferrocenyl group, showcasing its influence on the molecule's reactivity and potential for the synthesis of diverse organometallic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.